Isobutyl 2,4-dichlorophenoxyacetate

Description

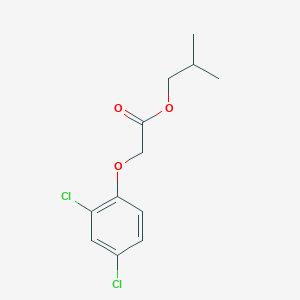

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-8(2)6-17-12(15)7-16-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSGZZSRFJXXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041347 | |

| Record name | 2,4-D-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-15-1 | |

| Record name | 2,4-D Isobutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-isobutyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D isobutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-ISOBUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10W5VXM7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

isobutyl 2,4-dichlorophenoxyacetate synthesis pathway and impurities

An In-Depth Technical Guide to the Synthesis Pathway and Impurity Profile of Isobutyl 2,4-Dichlorophenoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl 2,4-dichlorophenoxyacetate, a selective phenoxy herbicide, is a crucial component in modern agriculture for the control of broadleaf weeds.[1][2] Its efficacy is intrinsically linked to the purity of the final product, demanding a thorough understanding of its synthesis and the potential for impurity formation. This guide provides a detailed examination of the industrial synthesis of isobutyl 2,4-dichlorophenoxyacetate, focusing on the mechanistic principles of the Fischer-Speier esterification process. It further delineates a comprehensive impurity profile, categorizing contaminants by their origin—from raw materials, process-related factors, and secondary reactions. The formation pathways of critical impurities, including unreacted precursors, side-reaction products like diisobutyl ether, and hazardous contaminants such as polychlorinated dibenzo-p-dioxins (PCDDs), are elucidated. This document serves as a vital resource for process chemists, analytical scientists, and quality control professionals, offering field-proven insights to ensure the production of a high-purity, safe, and effective herbicide.

Core Synthesis Pathway: Fischer-Speier Esterification

The industrial synthesis of isobutyl 2,4-dichlorophenoxyacetate is achieved via the Fischer-Speier esterification. This robust and well-established method involves the acid-catalyzed reaction between 2,4-dichlorophenoxyacetic acid (2,4-D) and isobutyl alcohol (isobutanol).[3][4] The reaction is reversible, necessitating strategic process design to drive the equilibrium toward the formation of the desired ester product.[5][6]

Reaction Mechanism and Rationale

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen of the 2,4-D.[4]

Causality Behind Experimental Choices:

-

Acid Catalyst: The protonation of the carbonyl group significantly increases the electrophilicity of the carbonyl carbon. This activation is critical because isobutanol is a relatively weak nucleophile. Without the catalyst, the reaction would be impractically slow.[4]

-

Excess Alcohol: To manipulate the chemical equilibrium in favor of the product (Le Châtelier's Principle), isobutanol is often used in large excess. This high concentration of a reactant pushes the reaction forward, maximizing the conversion of the limiting reagent, 2,4-D.[3][5] Yields can increase from ~65% with equimolar reactants to over 95% when a large excess of alcohol is used.[5]

-

Removal of Water: Water is a byproduct of the reaction. To prevent the reverse reaction (ester hydrolysis) from occurring, water is continuously removed from the reaction mixture. This is typically accomplished through azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent like toluene or hexane.[3][4]

The overall synthesis pathway is visualized below.

Caption: Main synthesis workflow for Isobutyl 2,4-Dichlorophenoxyacetate.

Detailed Experimental Protocol

The following protocol is adapted from established industrial procedures for 2,4-D ester synthesis, such as the method described for the n-butyl ester.

Table 1: Reaction Parameters and Expected Yield

| Parameter | Value/Condition | Rationale |

| Reactants | 2,4-D, Isobutanol (Excess) | Drives equilibrium towards product formation.[5] |

| Catalyst | Conc. H₂SO₄ (1-2% by weight of 2,4-D) | Provides the necessary protonation to activate the carboxylic acid.[3] |

| Solvent | Toluene | Forms an azeotrope with water for efficient removal.[3] |

| Temperature | Reflux (approx. 110-120 °C) | Provides thermal energy for the reaction and facilitates azeotropic distillation. |

| Reaction Time | 2–5 hours | Sufficient time to reach equilibrium, monitored by water collection or TLC/GC. |

| Workup | Neutralization (e.g., NaHCO₃), Washing, Distillation | Removes catalyst, unreacted acid, and purifies the final product.[6] |

| Expected Yield | >95% | Achievable with excess alcohol and efficient water removal.[5] |

| Expected Purity (Technical) | >97% | Typical purity for technical-grade 2,4-D esters. |

Step-by-Step Methodology:

-

Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser is charged with 2,4-dichlorophenoxyacetic acid, a molar excess of isobutyl alcohol, and toluene.

-

Catalyst Addition: The mixture is agitated, and concentrated sulfuric acid is added cautiously as the catalyst.

-

Reflux and Dehydration: The reaction mixture is heated to reflux. The toluene-water azeotrope distills over and is collected in the Dean-Stark trap. The lower aqueous layer is periodically drained, while the upper toluene layer is returned to the reactor. The reaction is monitored by tracking the amount of water collected.

-

Reaction Completion and Cooldown: Once the theoretical amount of water has been collected (or the reaction is deemed complete by in-process controls like GC), the mixture is cooled to 50-70 °C.

-

Neutralization and Washing: The cooled mixture is transferred to a separation funnel. It is first washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and remove any unreacted 2,4-D. It is subsequently washed with water and then a brine solution to remove water-soluble impurities.

-

Solvent Removal and Purification: The organic layer is isolated, and the toluene and excess isobutanol are removed via distillation under atmospheric pressure. The final product, isobutyl 2,4-dichlorophenoxyacetate, is then purified by vacuum distillation.

Impurity Profile: Origins and Formation Mechanisms

A comprehensive understanding of impurity formation is critical for process optimization and quality control. Impurities can be classified into three main categories.

Category 1: Starting Material-Related Impurities

These impurities are present in the initial raw materials and are carried through the synthesis process.

-

2,4-Dichlorophenol (2,4-DCP): The primary precursor to 2,4-D is 2,4-DCP. Incomplete conversion during the 2,4-D synthesis results in residual 2,4-DCP, which is a common impurity in technical-grade 2,4-D.[7] Regulatory specifications often set a maximum limit for this impurity, for instance, at 3 g/kg (0.3%).[7]

-

Polychlorinated Dibenzo-p-dioxins (PCDDs): Dioxins are highly toxic and persistent environmental pollutants. They can form as unwanted byproducts during the synthesis of chlorophenols, especially when reaction temperatures are not well-controlled.[8] The condensation of two chlorophenol molecules can lead to the formation of PCDDs. While the synthesis of 2,4-D from 2,4-DCP is not the primary route for the most toxic 2,3,7,8-TCDD isomer, other dioxin congeners can be formed.[8]

Category 2: Process-Related Impurities

These are unreacted starting materials or materials used during the synthesis that remain in the final product.

-

Unreacted 2,4-D: Incomplete esterification will leave residual 2,4-D in the reaction mixture. Most of this is removed during the alkaline wash step of the workup, but trace amounts may persist.

-

Unreacted Isobutanol: As isobutanol is used in excess, significant amounts will remain after the reaction. Efficient distillation is required to remove it from the final product.

-

Solvents: Residual toluene or other solvents used in the process may be present if the final distillation is incomplete.

Category 3: Side-Reaction Byproducts

These impurities are formed by alternative reaction pathways under the process conditions.

-

Diisobutyl Ether: Under strong acid catalysis and heat, alcohols can undergo intermolecular dehydration to form ethers. Two molecules of isobutanol can condense to form diisobutyl ether and water. This reaction competes with the desired esterification.[9]

-

Isobutylene: A competing dehydration reaction for isobutanol is the intramolecular elimination of water to form isobutylene gas.[10] This represents a loss of reagent and a potential process safety consideration.

The pathways for the formation of key impurities are illustrated below.

Caption: Summary of potential impurity formation pathways.

Table 2: Summary of Key Impurities and Their Control

| Impurity | Type | Formation Pathway | Control Strategy |

| 2,4-Dichlorophenol (2,4-DCP) | Precursor-Related | Incomplete conversion during 2,4-D synthesis.[7] | Use high-purity 2,4-D starting material; quality control of incoming raw materials. |

| Dioxins (PCDDs) | Precursor-Related | Self-condensation of chlorophenols at high temperatures.[8] | Strict temperature control during 2,4-D synthesis; use of high-purity 2,4-D. |

| Unreacted 2,4-D | Process-Related | Incomplete esterification. | Drive reaction to completion (excess alcohol, water removal); alkaline wash. |

| Diisobutyl Ether | Side-Reaction | Acid-catalyzed intermolecular dehydration of isobutanol.[9] | Optimize reaction temperature and catalyst concentration to favor esterification. |

| Isobutylene | Side-Reaction | Acid-catalyzed intramolecular dehydration of isobutanol.[10] | Optimize reaction temperature to minimize elimination reactions. |

Analytical Control Strategies

Robust analytical methods are essential for ensuring the quality and safety of the final product. A combination of chromatographic techniques is typically employed for both assay and impurity profiling.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile and semi-volatile impurities. It offers excellent separation and definitive identification based on mass spectra. GC-MS is particularly suitable for detecting residual solvents, isobutanol, diisobutyl ether, and 2,4-DCP.[11][12] The ester product itself is also readily analyzed by this method.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or tandem mass spectrometry (MS/MS) detector, is ideal for analyzing the thermally labile 2,4-D acid and quantifying the final ester product. Reversed-phase HPLC is the standard technique for this application.

A comprehensive analytical approach involves using HPLC for the assay of the main component and quantification of unreacted 2,4-D, while GC-MS is used to profile and quantify all other relevant volatile impurities.

References

-

Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). (1989). World Health Organization. [Link]

-

2,4-D Review Technical Report. (2006). Australian Pesticides and Veterinary Medicines Authority. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Conversion of isobutanol into isobutylene by dehydration over alumina catalysts. (2015). Journal of the Japan Petroleum Institute. [Link]

-

Environmental Health Criteria 84 2,4-Dichlorophenoxyacetic acid (2,4-D) - Environmental Aspects. (1989). International Programme on Chemical Safety (IPCS). [Link]

-

2,4-D LV4 Product Label. CDMS.net. [Link]

-

Dehydration of Fermented Isobutanol for the Production of Renewable Chemicals and Fuels. (2021). ACS Omega. [Link]

-

Reaction mechanism of isobutanol dehydration to isobutene on surface acid sites via the concerted mechanism. ResearchGate. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

The application of 2, 4-D butyl ester in the blood of acute poisoning patients by gas chromatography-mass spectrometry (GC/MS). (2013). ResearchGate. [Link]

-

2,4-D Isopropyl Ester | C11H12Cl2O3 | CID 7173. PubChem. [Link]

-

Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. (2013). Agilent. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

-

Dehydration of isobutanol to isobutene in a slurry reactor. (1992). UNT Digital Library. [Link]

-

2,4-D Ester 700. ADAMA West Canada. [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (2012). EPA. [Link]

-

(2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486. PubChem. [Link]

-

Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info. [Link]

-

4.10 2,4-D AND ITS SALTS AND ESTERS. Food and Agriculture Organization of the United Nations. [Link]

- CA2791218A1 - Simultaneous dehydration and skeletal isomerisation of isobutanol on acid catalysts.

Sources

- 1. adama.com [adama.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cerritos.edu [cerritos.edu]

- 6. apvma.gov.au [apvma.gov.au]

- 7. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dehydration of isobutanol to isobutene in a slurry reactor - UNT Digital Library [digital.library.unt.edu]

- 9. shokubai.org [shokubai.org]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-D Isobutyl Ester

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-D isobutyl ester (CAS No. 1713-15-1), a selective phenoxy herbicide.[1] Intended for researchers, chemists, and environmental scientists, this document synthesizes critical data regarding the compound's chemical identity, physical characteristics, solubility, volatility, and partitioning behavior. Furthermore, it details standardized analytical methodologies for its characterization and discusses its environmental stability and degradation pathways. The objective is to furnish a reliable, in-depth resource that supports advanced research, formulation development, and environmental risk assessment.

Introduction and Chemical Identity

2,4-Dichlorophenoxyacetic acid (2,4-D) isobutyl ester is an ester derivative of the widely used herbicide 2,4-D.[1] The isobutyl ester formulation enhances its lipophilicity, which facilitates penetration into the waxy cuticle of plant leaves, thereby increasing its herbicidal efficacy against broadleaf weeds.[1] As a synthetic auxin, it mimics the plant growth hormone auxin, leading to uncontrolled, unsustainable growth and subsequent death in susceptible plant species.[2][3] Understanding its fundamental physicochemical properties is paramount for optimizing formulations, predicting its environmental fate, and ensuring safe handling.

The molecule consists of a 2,4-dichlorophenoxy group linked to an acetic acid moiety, which is esterified with an isobutyl group.

Caption: Chemical structure of 2,4-D isobutyl ester.

Table 1: Chemical Identification

| Identifier | Value | Source(s) |

| CAS Number | 1713-15-1 | [1][4][5][6] |

| IUPAC Name | 2-methylpropyl 2-(2,4-dichlorophenoxy)acetate | [7] |

| Molecular Formula | C₁₂H₁₄Cl₂O₃ | [1][4][6][7] |

| Molecular Weight | 277.14 g/mol | [1][4][6][7] |

| SMILES | CC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | [1] |

| InChI Key | GPSGZZSRFJXXBA-UHFFFAOYSA-N | [1][4] |

Core Physicochemical Properties

The physical and chemical characteristics of 2,4-D isobutyl ester dictate its behavior in both laboratory and environmental settings. These properties are summarized below.

Table 2: Summary of Physicochemical Properties

| Property | Value | Conditions | Source(s) |

| Physical State | Colorless to pale yellow or amber liquid | Ambient | [1][8] |

| Melting Point | 7 °C | - | [6][9] |

| Boiling Point | 133-134 °C | at 1 Torr | [6][9] |

| Density | ~1.238 g/cm³ | Predicted | [6][9][10] |

| Vapor Pressure | 0.0001 mmHg | at 25 °C | [9][10] |

| Water Solubility | Low (specific value not consistently reported, but esters are generally less soluble than the acid form) | 20-25 °C | [2][11] |

| log Kₒw | 4.08 - 4.5 | - | [4][7] |

| Flash Point | 128.9 °C / 264 °F | - | [6][9][12] |

Solubility and Partitioning Behavior

Solubility

The esterification of the carboxylic acid group significantly reduces the polarity of the 2,4-D molecule, rendering the isobutyl ester form poorly soluble in water but readily soluble in many organic solvents.[1][2][8] It is reported to be soluble in ethanol, diethyl ether, heptane, and toluene.[8] This low water solubility is a key factor in its formulation as an emulsifiable concentrate (EC), which allows it to be mixed with water for field application.

Octanol-Water Partition Coefficient (Kₒw)

The octanol-water partition coefficient (Kₒw) is a critical parameter for assessing the environmental distribution of a chemical. It quantifies a compound's lipophilicity (affinity for fatty or organic materials) versus its hydrophilicity (affinity for water).[13] A high Kₒw value indicates a greater tendency to partition into organic phases, such as soil organic matter or the fatty tissues of organisms.

For 2,4-D isobutyl ester, the logarithm of this coefficient (log Kₒw) is reported to be in the range of 4.08 to 4.5.[4][7] This value signifies a high degree of lipophilicity.

Causality Insight: A high log Kₒw value is directly linked to two key behaviors:

-

Enhanced Herbicidal Activity: The lipophilic nature allows for efficient penetration of the plant cuticle, leading to effective absorption by the target weed.[1]

-

Environmental Fate: It suggests a strong tendency to adsorb to soil and sediment organic carbon, which can reduce its mobility in the environment but also increase its persistence in those compartments.

Analytical Methodologies

Accurate quantification and characterization of 2,4-D isobutyl ester are essential for quality control, residue analysis, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common method for the analysis of 2,4-D and its derivatives.[4]

Protocol: General RP-HPLC Method for 2,4-D Ester Analysis

-

Sample Preparation: The sample (e.g., formulation, soil extract, water) is dissolved in a suitable organic solvent, such as acetonitrile, and filtered through a 0.45 µm syringe filter to remove particulate matter.

-

Chromatographic System:

-

Column: A C18 reverse-phase column is typically used.[4]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often acidified with a small amount of phosphoric acid or formic acid to ensure the analyte is in a non-ionized state.[4] For mass spectrometry (MS) detection, formic acid is preferred as it is a volatile buffer.[4]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the dichlorophenoxy aromatic ring (approx. 230 nm, 283 nm).

-

-

Quantification: A calibration curve is generated using certified reference standards of 2,4-D isobutyl ester at known concentrations. The peak area of the analyte in the sample is compared to this curve to determine its concentration.

Expertise Insight: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the lipophilic 2,4-D isobutyl ester. Acidification of the mobile phase suppresses the potential hydrolysis of the ester back to the more polar carboxylic acid during analysis, ensuring a sharp, symmetrical peak shape.

Caption: A generalized workflow for the analysis of 2,4-D isobutyl ester using HPLC.

Stability and Environmental Fate

The stability of 2,4-D isobutyl ester is a critical factor influencing its persistence and potential impact after application.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under alkaline conditions, which breaks the molecule down into 2,4-D acid and isobutanol.[2][3] In the environment, this conversion from the ester to the acid form is relatively rapid, with half-lives often reported in the order of days.[14][15] The resulting 2,4-D acid is more water-soluble and mobile.

-

Photolysis: Like many phenoxy compounds, 2,4-D can undergo degradation when exposed to sunlight (photodegradation).[3] The half-life of 2,4-D butyl ester in air exposed to UV light was found to be 13 days.[14]

-

Microbial Degradation: In soil and water, the primary degradation pathway is microbial metabolism.[2][3] Microorganisms break down the 2,4-D acid, with a typical soil half-life of about 10 days, though this can vary significantly with soil type, moisture, and temperature.[2][3][15]

The relatively low vapor pressure of the isobutyl ester indicates it has lower volatility compared to short-chain esters (e.g., methyl or ethyl esters), which is a desirable trait for reducing off-target movement through vaporization after application.[1][2]

Safety and Handling

2,4-D isobutyl ester is classified as harmful if swallowed and may cause an allergic skin reaction.[7][9][10] It is also classified as very toxic to aquatic life with long-lasting effects.[7][9][10] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be used during handling.[9] Storage should be at ambient temperatures in a well-ventilated area.[6][9]

References

-

SIELC Technologies. (2018, February 16). 2,4-D-isobutyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7206, 2,4-D n-butyl ester. Retrieved from [Link]

-

HerbiGuide. (n.d.). 2,4-D Mode of action and properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15580, 2,4-D-isobutyl. Retrieved from [Link]

-

University of Hertfordshire. (2025, October 22). 2,4-D-butyl ester. AERU. Retrieved from [Link]

-

Aero Agro Chemical Industries. (n.d.). 2,4-D Isobutyl Ester. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

-

Zuanazzi, C., et al. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 2,4-D-etexyl. AERU. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

-

Regulatory Science. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2009, October 15). Octanol-Water Partition Coefficients of Simple Organic Compounds. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

Sources

- 1. CAS 1713-15-1: 2,4-D Isobutyl ester | CymitQuimica [cymitquimica.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. invasive.org [invasive.org]

- 4. 2,4-D-isobutyl | SIELC Technologies [sielc.com]

- 5. 2,4-D-isobutyl ester | CAS 1713-15-1 | LGC Standards [lgcstandards.com]

- 6. echemi.com [echemi.com]

- 7. 2,4-D-isobutyl | C12H14Cl2O3 | CID 15580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aacil.com [aacil.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. 2,4-D n-butyl ester | C12H14Cl2O3 | CID 7206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. accustandard.com [accustandard.com]

- 13. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 14. 2,4-D Mode of action and properties [herbiguide.com.au]

- 15. 2,4-D Technical Fact Sheet [npic.orst.edu]

mechanism of action of isobutyl 2,4-dichlorophenoxyacetate as a synthetic auxin

An In-Depth Technical Guide to the Mechanism of Action of Isobutyl 2,4-Dichlorophenoxyacetate as a Synthetic Auxin

Executive Summary

Isobutyl 2,4-dichlorophenoxyacetate is a potent, selective herbicide used for the control of broadleaf weeds.[1][2] It belongs to the phenoxyacetic acid class of compounds and functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA) at a molecular level.[3][4] As an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), its isobutyl form acts as a pro-herbicide.[1][5] Its increased lipophilicity enhances penetration through the plant cuticle, after which it is hydrolyzed to the active 2,4-D acid within the plant tissues.[1][5][6] At high concentrations, 2,4-D overwhelms the plant's natural hormonal balance, leading to uncontrolled and disorganized cell growth, ultimately resulting in plant death.[7][8] This guide provides a detailed examination of the molecular and physiological mechanisms underpinning the herbicidal activity of isobutyl 2,4-dichlorophenoxyacetate, intended for researchers and scientists in plant biology and agrochemical development.

Part 1: Physicochemical Properties and Bioactivation

The efficacy of a herbicide is critically dependent on its ability to reach its target site within the plant. Isobutyl 2,4-dichlorophenoxyacetate is formulated as an ester to optimize this process.

-

Enhanced Lipophilicity : The addition of the isobutyl group to the 2,4-D carboxylate moiety increases the molecule's lipophilicity.[1] This chemical modification is a deliberate design choice to improve its ability to penetrate the waxy outer cuticle of plant leaves, a significant barrier to the uptake of more polar compounds.[5]

-

Bioactivation : Once absorbed into the plant, the ester linkage of isobutyl 2,4-dichlorophenoxyacetate is rapidly cleaved by endogenous esterase enzymes. This hydrolysis releases the active herbicidal compound, 2,4-dichlorophenoxyacetic acid (2,4-D), and isobutanol.[5][6] This bioactivation ensures that the highly active polar acid form is released intracellularly, where it can be translocated and interact with its molecular targets.[2][6] The parent ester itself is not the active growth regulator.[9]

This pro-herbicide strategy is a classic example of leveraging chemical properties to overcome biological barriers, ensuring efficient delivery of the active molecule to its site of action.

Part 2: Molecular Mechanism of Action

The herbicidal effect of 2,4-D is a direct consequence of its function as a persistent and potent mimic of the natural auxin, IAA.[4] It hijacks the plant's primary auxin signaling pathway, leading to a catastrophic loss of regulated growth.

Perception: Binding to TIR1/AFB Receptors

The core of auxin signaling is initiated by the perception of the hormone by a family of F-box proteins, primarily the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs.[10][11]

-

Auxin as Molecular Glue : In the presence of an auxin like 2,4-D, the TIR1/AFB protein undergoes a conformational change. The auxin molecule settles into a binding pocket on the receptor's surface.[10]

-

Co-Receptor Binding : This auxin-bound complex creates a new surface that is recognized by a family of transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.[10] The auxin, therefore, acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and its Aux/IAA substrate.

Signal Transduction: Degradation of Aux/IAA Repressors

The binding of an Aux/IAA protein to the auxin-TIR1/AFB complex targets it for destruction.

-

SCF Complex Formation : TIR1 and AFBs are components of a larger E3 ubiquitin ligase complex known as the SCFTIR1/AFB complex (Skp1-Cullin-F-box).[11]

-

Ubiquitination : Once the Aux/IAA protein is bound, the SCFTIR1/AFB complex attaches a chain of ubiquitin molecules to it.

-

Proteasomal Degradation : This polyubiquitination marks the Aux/IAA repressor for rapid degradation by the 26S proteasome, a cellular machinery for protein disposal.[10][11]

Natural auxins like IAA are subject to rapid degradation and homeostatic control within the plant.[12] In contrast, synthetic auxins like 2,4-D are far more persistent, leading to continuous and widespread degradation of Aux/IAA repressors.[12]

Transcriptional Response: Activation of Auxin Response Factors (ARFs)

Aux/IAA proteins function by binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors that control the expression of hundreds of auxin-responsive genes.

-

Release of Inhibition : The degradation of Aux/IAA proteins liberates ARFs from repression.

-

Gene Expression : Freed ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating or repressing their transcription. This leads to a massive, uncontrolled change in gene expression, underpinning the subsequent physiological effects.[11]

The entire molecular cascade, from perception to transcriptional reprogramming, is a high-fidelity system that is usurped by the stability and high concentration of synthetic auxins.

Part 3: Downstream Physiological and Phytotoxic Effects

The massive transcriptional reprogramming induced by 2,4-D triggers a cascade of downstream events that disrupt cellular homeostasis and normal plant development.

Hormone Crosstalk: Ethylene and Abscisic Acid (ABA) Induction

One of the most immediate consequences of synthetic auxin overdose is the stimulation of other hormone biosynthetic pathways. 2,4-D treatment leads to a significant increase in the production of ethylene and abscisic acid (ABA).[8][12]

-

Ethylene : This stress-related hormone contributes to leaf epinasty (downward curling), senescence, and cell death, classic symptoms of auxin herbicide damage.[5][8]

-

Abscisic Acid (ABA) : Elevated ABA levels can induce stomatal closure and contribute to the overall stress response, further weakening the plant.[13]

Oxidative Stress and Cellular Damage

A crucial component of 2,4-D toxicity is the induction of severe oxidative stress.[12] The metabolic disruption caused by the herbicide leads to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[12][13] When the plant's antioxidant defense systems are overwhelmed, these ROS molecules cause widespread damage to cellular components, including:

-

Lipid peroxidation, damaging cell membranes.[14]

-

Protein oxidation, leading to loss of enzyme function.

-

DNA damage, which can trigger programmed cell death.

This oxidative burst is a primary driver of the tissue necrosis and decay observed in affected plants.[12]

Macroscopic Symptoms and Selectivity

The culmination of these molecular and cellular events manifests as visible, macroscopic symptoms in susceptible broadleaf plants. These include uncontrolled cell division and elongation, leading to twisting (epinasty) of stems and leaves, swelling, and splitting of vascular tissues.[5][6] This ultimately disrupts the transport of water and nutrients, causing wilting, senescence, and death.[3][8]

Most grasses (monocots) are tolerant to 2,4-D.[4][5] This selectivity is a key reason for its widespread agricultural use. While the exact basis is complex, it is thought to involve differences in vascular structure, metabolism, and perhaps subtle variations in the auxin signaling components between monocots and dicots.

Part 4: Experimental Methodologies for Studying Synthetic Auxin Action

Validating the mechanism of action of a synthetic auxin relies on robust, reproducible bioassays. The following protocols represent foundational methods in the field.

Protocol: Root Growth Inhibition Assay

This assay provides a quantitative measure of a compound's auxinic activity by assessing its effect on primary root elongation, a process highly sensitive to auxin concentration.

Rationale : At low concentrations, auxins can promote root growth, but at the high concentrations typical of herbicidal action, they are strongly inhibitory. This dose-dependent inhibition is a hallmark of auxinic compounds.

Methodology :

-

Seed Sterilization : Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Rinse 5 times with sterile distilled water.

-

Plating : Resuspend seeds in sterile 0.1% agarose and plate in a line on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. The medium should be supplemented with a range of isobutyl 2,4-dichlorophenoxyacetate concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Use the active acid (2,4-D) and the natural auxin (IAA) as positive controls. A solvent control (e.g., DMSO) is essential.

-

Stratification & Germination : Wrap plates and stratify at 4°C for 2-3 days in the dark to synchronize germination. Transfer plates to a vertical orientation in a growth chamber (e.g., 22°C, 16h light/8h dark photoperiod).

-

Growth and Measurement : Allow seedlings to grow for 5-7 days after germination.

-

Data Acquisition : Remove the plates and scan them to create a high-resolution image. Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip for at least 20 seedlings per treatment.

-

Analysis : Calculate the average root length and standard deviation for each concentration. Plot the root length as a percentage of the solvent control against the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Self-Validation : The inclusion of IAA and 2,4-D as positive controls validates that the assay system is responsive to auxinic compounds. The solvent control ensures that the vehicle used to dissolve the test compound has no effect on root growth.

Data Presentation: Comparative Auxin Activity

The relative binding affinity of different auxins to the TIR1/AFB receptors can be determined using techniques like Surface Plasmon Resonance (SPR).[10] This data is crucial for understanding the initial perception event.

| Compound | Relative Binding to AtTIR1 (% of IAA) | Relative Binding to AtAFB2 (% of IAA) | Relative Binding to AtAFB5 (% of IAA) |

| IAA (Indole-3-acetic acid) | 100% | 100% | 100% |

| 2,4-D | 29% | 22% | 40% |

| 1-NAA (1-Naphthaleneacetic acid) | ~100% | ~100% | ~100% |

| Data synthesized from published findings.[10] |

This table demonstrates that while 2,4-D binds to the same receptors as the natural auxin IAA, its binding characteristics differ, which may contribute to its distinct biological activity.[10]

Part 5: Conclusion and Future Directions

Isobutyl 2,4-dichlorophenoxyacetate is a highly effective herbicide due to its design as a lipophilic pro-herbicide that is converted into the persistent synthetic auxin, 2,4-D. Its mechanism of action is a classic example of hijacking a fundamental biological signaling pathway. By binding to the TIR1/AFB co-receptors, it triggers the constitutive degradation of Aux/IAA repressors, leading to massive, uncontrolled activation of auxin-responsive genes. The resulting hormonal imbalance, oxidative stress, and metabolic disruption cause the catastrophic failure of regulated growth, leading to the death of susceptible broadleaf plants.

Future research will continue to explore the nuances of this pathway. Understanding the precise structural basis for the differential binding of various synthetic auxins to specific TIR1/AFB family members could pave the way for designing next-generation herbicides with even greater selectivity or novel modes of action. Furthermore, elucidating the full network of genes regulated by ARFs following synthetic auxin treatment will provide deeper insights into the specific metabolic and developmental pathways that are most critical to its phytotoxic effects.

References

-

National Pesticide Information Center. 2,4-D Technical Fact Sheet. [Link]

-

ICTC. 2,4-D Ester | Isobutyl Ester | - Herbicide - Control of Weeds, Sedges. [Link]

-

Agriculture and Environment Research Unit (AERU). 2,4-D-isobutyl. [Link]

-

HerbiGuide. 2,4-D Mode of action and properties. [Link]

-

Stilts, C. E., & Fisher, R. (2011). Synthesis of Plant Auxin Derivatives and Their Effects on Ceratopteris richardii. Journal of Chemical Education, 88(3), 329-331. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15580, 2,4-D-isobutyl. [Link]

-

Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. IntechOpen. [Link]

-

Unknown Author. 2,4-Dichlorophenoxyacetic acid. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

Pszczółkowska, A., et al. (2016). An estimation of the effects of synthetic auxin and cytokinin and the time of their application on some morphological and physiological characteristics of Medicago x varia T. Martyn. PeerJ, 4, e2242. [Link]

-

Todd, J. C., et al. (2020). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 76(2), 584-593. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1486, (2,4-Dichlorophenoxy)Acetic Acid. [Link]

-

Nanion Technologies. (2024). Revolutionizing plant propagation with synthetic auxin. [Link]

-

Plantae. (2018). Review: Harnessing synthetic chemistry to probe and hijack auxin signaling (New Phytol). [Link]

-

Kim, J., & Nito, K. (2022). Chemical Biology in Auxin Research. Journal of Plant Biology, 65(4), 231-240. [Link]

-

Busi, R., et al. (2018). Mode of action of auxin herbicides: A new ending to a long, drawn out story. ResearchGate. [Link]

-

Aero Agro Chemical Industries. 2,4-D Isobutyl Ester. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]

-

ResearchGate. Relative binding of auxin herbicides. [Link]

-

Ragupathy, R., et al. (2006). Effect of herbicidal application of 2,4-dichlorophenoxyacetic acid in Arabidopsis. Functional & Integrative Genomics, 6(1), 60-70. [Link]

-

Kumar, A., et al. (2020). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Wójcik-Vain, P., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(3), 776-793. [Link]

-

Bernat, P., et al. (2018). 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. Environmental Pollution, 242(Pt A), 114-123. [Link]

-

Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]

-

Zager, J. J. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

Sources

- 1. CAS 1713-15-1: 2,4-D Isobutyl ester | CymitQuimica [cymitquimica.com]

- 2. pestcontrol.com.ph [pestcontrol.com.ph]

- 3. 2,4-D-isobutyl [sitem.herts.ac.uk]

- 4. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 6. 2,4-D Mode of action and properties [herbiguide.com.au]

- 7. deq.mt.gov [deq.mt.gov]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. xtbg.ac.cn [xtbg.ac.cn]

- 14. 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader - PMC [pmc.ncbi.nlm.nih.gov]

toxicological profile and safety data for 2,4-D isobutyl ester

An In-depth Technical Guide to the Toxicological Profile and Safety of 2,4-D Isobutyl Ester

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide that has been in widespread use since the 1940s for the control of broadleaf weeds in agriculture, forestry, and residential settings.[1][2] It belongs to the phenoxyacetic acid class of compounds and functions by mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants.[3]

2,4-D is formulated in various forms, including its parent acid, amine salts, and esters. The isobutyl ester of 2,4-D (CAS RN: 1713-15-1) is one such formulation, designed to be lipophilic to enhance its penetration through the waxy cuticle of plant leaves.[3][4] A pivotal concept in understanding the toxicology of any 2,4-D ester is that its biological and toxicological activity is not derived from the ester molecule itself. Esters of 2,4-D are rapidly hydrolyzed to the parent 2,4-D acid both within the target plant and in the mammalian body.[5][6] Therefore, the toxicological profile of 2,4-D isobutyl ester is intrinsically linked to, and considered equivalent to, that of 2,4-D acid, which is the toxicologically active moiety. This guide provides a comprehensive overview of the toxicological data and safety profile pertinent to 2,4-D isobutyl ester, grounded in the extensive body of research on 2,4-D and its derivatives.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicological impact of a substance is fundamentally governed by its ADME profile. For 2,4-D esters, the metabolic pathway is straightforward and is the cornerstone of its toxicological assessment.

1.1 Metabolism: The Central Role of Hydrolysis Upon entering the body, whether through oral, dermal, or inhalation routes, 2,4-D isobutyl ester is rapidly broken down by esterase enzymes present in the blood, liver, and other tissues. This enzymatic action cleaves the ester bond, releasing 2,4-dichlorophenoxyacetic acid (2,4-D acid) and isobutanol.[6] This hydrolysis is swift and extensive. Studies on the related n-butyl ester in rats showed that after administration, the parent ester was undetectable in urine, with 95% of the dose being excreted as 2,4-D acid within 48 hours.[6] This rapid conversion is the reason regulatory bodies consider the various salt and ester forms to be toxicologically equivalent to the parent acid.[5]

Step-by-Step Methodology:

-

Test Animals: Healthy, young adult laboratory rodents (typically rats) are used. Animals are acclimated to laboratory conditions for at least 5 days. [7]2. Housing: Animals are housed in controlled conditions (22°C ± 3°C, 30-70% humidity, 12-hr light/dark cycle) with free access to standard laboratory diet and drinking water. [7]3. Preparation for Dosing: Food, but not water, is withheld overnight prior to administration of the test substance. [7]4. Dose Administration: The test substance (2,4-D isobutyl ester) is administered in a single dose by oral gavage. The dose volume is calculated based on the animal's fasted body weight. A vehicle control group receives the vehicle alone. At least 3 dose levels are typically used. [7]5. Observation: Animals are observed closely for the first several hours post-dosing and at least once daily for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions). [7]6. Data Collection: All mortalities, time of death, and clinical signs of toxicity are recorded. Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

-

Pathology: All animals that die during the study and all surviving animals at the end of the 14-day observation period undergo a gross necropsy. All macroscopic pathological changes are recorded. [7]8. Analysis: The relationship between dose and mortality/adverse effects is evaluated to determine the LD₅₀ value or to classify the substance according to GHS criteria. [7] 4.2 Protocol: Prenatal Developmental Toxicity Study (Based on OECD TG 414) This study is designed to assess the potential for a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female. [8][9][10] Step-by-Step Methodology:

-

Test Animals: Mated female animals (typically rats or rabbits) are used. The day of mating is considered gestation day 0. At least 20 pregnant females per group are required. [8]2. Dose Administration: The test substance is administered daily by oral gavage to groups of pregnant animals, typically from the time of implantation (e.g., gestation day 6) through the day before scheduled caesarean section (e.g., gestation day 19 for rats). [10]At least three dose levels plus a concurrent control group are used. The highest dose should induce some maternal toxicity but not death or severe suffering.

-

Maternal Observations: Females are observed daily for clinical signs of toxicity. Maternal body weight is recorded at regular intervals throughout gestation.

-

Terminal Examination: One day prior to the expected day of delivery, pregnant females are humanely euthanized. The uterus is examined to determine the number of implantations, resorptions, and live/dead fetuses.

-

Fetal Examinations: All live fetuses are weighed and examined for external abnormalities. Approximately half of the fetuses from each litter are examined for skeletal malformations (after staining with Alizarin Red S), and the other half are examined for visceral (soft tissue) abnormalities. [8]6. Analysis: Data are analyzed to assess maternal toxicity (body weight gain, clinical signs) and developmental endpoints, including fetal viability, fetal weight, and the incidence of skeletal and visceral malformations and variations. The goal is to establish a NOAEL for both maternal and developmental toxicity. [10]

Conclusion

The toxicological profile of 2,4-D isobutyl ester is well-characterized and is fundamentally defined by its rapid in vivo hydrolysis to 2,4-D acid. It exhibits low acute toxicity via oral and dermal routes but is classified as a skin sensitizer. The primary target organ upon repeated high-dose exposure is the kidney. The weight of evidence suggests 2,4-D is not genotoxic or a primary reproductive/developmental toxicant. Its carcinogenic potential remains debated between major international agencies. Health-based guidance values like the ADI and RfD are established at 0.01 mg/kg/day, providing a benchmark for risk assessment. Proper handling and adherence to safety guidelines are essential to minimize exposure and ensure its safe use.

References

-

OECD (1987), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

-

Food and Agriculture Organization of the United Nations (FAO). (2018). Pesticide residues in food 2018. [Link].

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2,4-Dichlorophenoxyacetic acid (2,4-D). Integrated Risk Information System (IRIS). [Link].

-

OECD. (n.d.). Test No. 401: Acute Oral Toxicity. OECD iLibrary. [Link].

-

FAO/WHO. (1974). 1974 Evaluations of some pesticide residues in food (WHO Pesticide Residues Series, No. 4). INCHEM. [Link].

-

Labcorp. (n.d.). OECD 414: Prenatal development toxicity study. [Link].

-

U.S. Environmental Protection Agency (EPA). (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dichlorophenol. [Link].

-

FAO/WHO. (1975). 1975 Evaluations of some pesticide residues in food (WHO Pesticide Residues Series, No. 5). INCHEM. [Link].

-

OECD. (2018). Test No. 414: Prenatal Developmental Toxicity Study. OECD iLibrary. [Link].

-

Scribd. (n.d.). OECD 401: Acute Oral Toxicity Guide. [Link].

-

National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link].

-

FAO/WHO. (1996). Pesticide residues in food - 1996 evaluations Part II - Toxicological. [Link].

-

24d.info. (2015). The Regulatory History of 2,4-D in the United States. [Link].

-

OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. [Link].

-

United Nations Economic Commission for Europe (UNECE). (2002). Definition for acute oral toxicity (Division 6.1). [Link].

-

U.S. Environmental Protection Agency (EPA). (2017). 2,4-D. Revised Human Health Risk Assessment for Registration Review. [Link].

-

Food and Agriculture Organization of the United Nations (FAO). (1996). ANNEX I ACCEPTABLE DAILY INTAKES, RESIDUE LIMITS AND SUPERVISED TRIALS MEDIAN RESIDUES PROPOSED AT THE 1996 MEETING. [Link].

-

Knopp, D., & Schiller, F. (1992). The metabolic fate of 2,4-dichlorophenoxyacetic acid-n-butyl ester in the Wistar rat. Archives of toxicology, 66(4), 235-41. [Link].

-

FAO/WHO. (1997). Guidelines for predicting dietary intake of pesticide residues. [Link].

-

ChemView, U.S. EPA. (2013). Skin Irritation to the Rabbit. [Link].

-

Labcorp. (n.d.). OECD 414: Prenatal development toxicity study. [Link].

-

Semantic Scholar. (n.d.). Prenatal Developmental Toxicity Study (OECD TG 414). [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7206, 2,4-D n-butyl ester. [Link].

-

Vetlexicon. (n.d.). Toxicity: herbicide in Rabbits. [Link].

-

ChemView, U.S. EPA. (1986). ACUTE ORAL TOXICITY IN THE RAT. [Link].

-

National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet (Archived). [Link].

-

Zuanazzi, C., et al. (2020). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link].

-

van Ravenzwaay, B., et al. (2003). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Xenobiotica. [Link].

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). New Profile for Herbicide 2,4-D Summarizes Toxicological Information. AIHA. [Link].

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link].

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Public Health Statement for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link].

-

Greenbook. (2017). SAFETY DATA SHEET 2,4-D Granules. [Link].

-

Li, B., et al. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Toxics. [Link].

Sources

- 1. 2,4-D n-butyl ester | C12H14Cl2O3 | CID 7206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1713-15-1: 2,4-D Isobutyl ester | CymitQuimica [cymitquimica.com]

- 5. 4.7 2,4-D (020) (T)** [fao.org]

- 6. The metabolic fate of 2,4-dichlorophenoxyacetic acid-n-butyl ester in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

environmental fate and biodegradation of 2,4-D esters

An In-depth Technical Guide to the Environmental Fate and Biodegradation of 2,4-D Esters

Foreword: A Modern Perspective on a Legacy Herbicide

As a Senior Application Scientist, my focus extends beyond the immediate efficacy of a product to its complete lifecycle, particularly its interaction with the environment. The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been used since the 1940s, and its various ester formulations are prized for their enhanced foliar uptake and effectiveness.[1][2] However, this efficacy necessitates a rigorous understanding of their environmental journey. This guide synthesizes current knowledge on the , moving beyond a simple recitation of facts to explain the causal mechanisms that govern their transformation, transport, and ultimate removal from ecosystems. Our exploration is grounded in the principle that a robust scientific understanding is the bedrock of responsible product stewardship and innovative research.

The Crucial First Step: From Ester to Acid

The environmental fate of any 2,4-D ester begins with a single, pivotal transformation: hydrolysis. Irrespective of the specific alcohol moiety (e.g., butyl, ethylhexyl), the ester form is not the primary entity that persists in the environment.[2][3] Instead, it undergoes rapid conversion to its parent compound, 2,4-D acid, and the corresponding alcohol.[1][4] This initial step is the rate-limiting and defining event for the entire degradation cascade.

-

Chemical Hydrolysis: This process is significantly influenced by pH. In alkaline waters (pH 9), hydrolysis is rapid, with half-lives as short as a couple of days, whereas it is much slower in neutral or acidic waters.[2][5]

-

Microbial Hydrolysis: In soil and aquatic systems, this is the dominant mechanism. Microbial esterases efficiently cleave the ester bond.[1] Under non-sterile conditions, various 2,4-D esters have been shown to hydrolyze rapidly, with over 72% conversion to the acid form within 72 hours in soil.[5]

Understanding this rapid conversion is critical because the physicochemical properties, and thus the environmental behavior, of the resulting 2,4-D acid are markedly different from the parent ester. The acid form is significantly more water-soluble and less volatile, which dictates its subsequent mobility and bioavailability.[2][3]

Distribution and Transport in the Environment

Once hydrolyzed to the 2,4-D acid, the molecule's journey is governed by its interaction with soil and water. The primary processes are sorption, leaching, and runoff.

Sorption Dynamics

Sorption to soil and sediment particles is a key process that reduces the concentration of 2,4-D in the aqueous phase, thereby limiting its mobility and bioavailability for microbial degradation. The extent of sorption is primarily controlled by two factors:

-

Soil Organic Matter (SOM): 2,4-D acid adsorbs more strongly to soils with higher organic matter content.[3][5][6] The quality of this organic matter also plays a role; partially decomposed organic matter can decrease sorption compared to well-humified material.[6][7]

-

Soil pH: As a weak acid (pKa ≈ 2.6-2.8), 2,4-D exists predominantly in its anionic (negatively charged) form in most environmental soils (pH > 4).[2][3] This leads to electrostatic repulsion from the negatively charged surfaces of clay and organic matter, generally resulting in weak sorption and high mobility.[2][3] Adsorption increases as pH decreases toward the pKa, where the nonionic form predominates.[2]

Leaching and Runoff

The high water solubility of the 2,4-D anion, combined with its weak sorption to soil particles, gives it a high potential to leach through the soil profile and enter groundwater.[2][8] Runoff from treated soil surfaces, estimated at 0.01 to 1% of the applied amount, can also transport 2,4-D into surface waters.[5] The rapid biodegradation of 2,4-D in soil, however, often prevents significant downward movement under typical field conditions.[5][9]

Degradation Pathways: Abiotic and Biotic Mechanisms

The ultimate removal of 2,4-D from the environment is achieved through degradation, a combination of abiotic and biotic processes.

Abiotic Degradation

While microbial activity is the primary driver of degradation, abiotic processes contribute to a lesser extent:

-

Photodegradation (Photolysis): 2,4-D can be slowly degraded by sunlight in aqueous solutions, with intermediates including 1,2,4-benzenetriol and 2,4-dichlorophenol (2,4-DCP).[2][5] However, in the field, particularly in soil, photolysis is generally considered a minor degradation pathway compared to microbial metabolism, as sunlight penetration is limited.[3]

-

Chemical Decomposition: Outside of hydrolysis, 2,4-D is relatively stable and does not readily undergo further chemical degradation in the environment.[3]

Biotic Degradation: The Microbial Engine

Microbial degradation is unequivocally the major route for the dissipation of 2,4-D in both soil and water.[3][10] A diverse array of bacteria and fungi have evolved sophisticated enzymatic pathways to utilize 2,4-D as a sole source of carbon and energy.[11][12][13]

The most well-characterized degradation pathway is encoded by the tfd genes, first identified in the bacterium Cupriavidus necator JMP134 (formerly Ralstonia eutropha).[1][14] This pathway serves as a model for understanding the aerobic breakdown of 2,4-D.

The Classical Tfd Pathway:

-

Side-Chain Cleavage: The process begins with the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which cleaves the ether bond of the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP) .[11][14]

-

Hydroxylation: The resulting 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (TfdB) to form 3,5-dichlorocatechol .[14][15]

-

Aromatic Ring Cleavage: The aromatic ring is opened via an ortho-cleavage mechanism by chlorocatechol 1,2-dioxygenase (TfdC), yielding 2,4-dichloro-cis,cis-muconate .[14]

-

Funneling to Central Metabolism: A series of subsequent enzymatic reactions (catalyzed by TfdD, TfdE, and TfdF) convert this intermediate into compounds like succinic acid and acetyl-CoA, which can enter the central tricarboxylic acid (TCA) cycle.[2][14]

Numerous bacterial genera have been identified as potent 2,4-D degraders, including Pseudomonas, Arthrobacter, Achromobacter, Sphingomonas, and Flavobacterium.[11][15] Fungi, such as strains of Aspergillus niger, also contribute to its breakdown, sometimes through different initial hydroxylation steps on the aromatic ring.[13]

Visualization of Key Processes

To clarify these complex interactions, the following diagrams illustrate the overall environmental fate and the core microbial degradation pathway.

Caption: The canonical Tfd microbial degradation pathway for 2,4-D acid.

Factors Influencing Biodegradation Rates

The efficiency of microbial degradation is not constant; it is highly dependent on environmental conditions that affect microbial activity. Key factors include:

-

Temperature and Moisture: Optimal conditions for microbial growth (i.e., warm and moist soils) facilitate faster degradation. [3]Conversely, degradation is significantly slower in cold or dry soils. [2][3]* Soil pH: While hydrolysis can be faster at high pH, microbial degradation is generally inhibited in highly acidic soils (pH < 4). [3]* Oxygen Availability: The well-studied tfd pathway is aerobic. Degradation is substantially slower under anaerobic conditions, where half-lives can extend to over 300 days, compared to a few days or weeks in aerobic environments. [2][5]* Microbial Community: The presence and abundance of specific 2,4-D-degrading microorganisms are crucial. Soils with a history of 2,4-D application often exhibit faster degradation due to the enrichment and adaptation of these microbial populations. [16]

Table 1: Key Physicochemical and Environmental Fate Properties of 2,4-D.Parameter Typical Range/Value Environmental Significance Source(s) Formulation Esters, Amines, Acid Esters and amines rapidly convert to the acid form in the environment. Esters are more toxic to aquatic life. [2][5][17] Water Solubility (Acid) High (~900 mg/L) Contributes to high potential for leaching and runoff. [2] Soil Sorption (Koc) Low to Moderate Weakly sorbed in most soils, leading to high mobility. Sorption increases with organic matter and lower pH. [2][3][5] Volatility Low (Acid), High (Short-chain esters) Amine and salt forms are much less volatile than ester forms, reducing vapor drift potential. [3][5][18] Aerobic Soil Half-Life Typically < 1 to 14 days Rapid microbial degradation is the primary dissipation mechanism in soil. [17][19] Anaerobic Aquatic Half-Life 41 to >300 days Persistence is significantly longer in the absence of oxygen. [5][8]

Methodologies for Analysis and Characterization

Studying the environmental fate of 2,4-D esters requires robust experimental and analytical protocols. The causality behind these methods is to isolate and quantify the processes of degradation and transport under controlled, replicable conditions.

Experimental Protocol: Aerobic Soil Degradation Study

This protocol is designed to determine the rate of degradation of a 2,4-D ester in soil under controlled laboratory conditions, simulating a terrestrial environment.

Objective: To calculate the half-life (DT50) of 2,4-D (measured as the acid) in soil.

Methodology:

-

Soil Collection and Characterization:

-

Collect fresh soil from a relevant site, avoiding previous pesticide contamination.

-

Sieve the soil (e.g., 2 mm mesh) to ensure homogeneity.

-

Characterize the soil for key parameters: texture (sand/silt/clay content), pH, organic matter content, and microbial biomass. This is crucial for interpreting variability in degradation rates.

-

-

Experimental Setup:

-

Adjust soil moisture to 40-60% of maximum water holding capacity, a level conducive to microbial activity.

-

Aliquot a known mass of moist soil (e.g., 50 g dry weight equivalent) into multiple replicate incubation flasks (e.g., triplicate flasks per time point).

-

Spike the soil with the 2,4-D ester formulation at a concentration relevant to field application rates. The ester is applied, but the primary analyte for tracking degradation is the resulting 2,4-D acid.

-

-

Incubation:

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) to prevent photodegradation and maintain consistent microbial activity.

-

Ensure aerobic conditions by using flasks that allow for air exchange or by periodically aerating the system.

-

-

Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 60 days), destructively sample the replicate flasks for each time point.

-

Extract 2,4-D and its potential metabolites from the soil using an appropriate solvent system (e.g., acidified methanol or acetonitrile). [20]The acidification ensures the 2,4-D acid is in its protonated form, improving extraction efficiency.

-

-

Analysis:

-

Filter the extracts and analyze them using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [21][22]Gas Chromatography (GC) with Mass Spectrometry (GC-MS) can also be used, but requires a derivatization step to make the 2,4-D acid more volatile. [21][23]6. Data Interpretation:

-

Plot the concentration of 2,4-D acid versus time.

-

Fit the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and the DT50 value.

-

Caption: Workflow for an aerobic soil degradation study.

Conclusion

The environmental fate of 2,4-D esters is a multi-stage process initiated by their rapid hydrolysis to 2,4-D acid. The subsequent behavior of this acid—characterized by high mobility and a strong propensity for microbial degradation—dictates the herbicide's overall persistence and potential for off-site transport. While abiotic factors like pH and sunlight play a role, the composition and activity of the soil microbial community are the ultimate arbiters of its environmental lifespan. A thorough understanding of these intricate pathways and influencing factors is essential for researchers and professionals dedicated to developing effective and environmentally responsible weed management strategies.

References

- Benchchem. (n.d.). Microbial Degradation Pathways of 2,4-D Butyl Ester: An In-depth Technical Guide. Benchchem.

- Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers.

- Zuanazzi, N., et al. (2016). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate.

- MDPI. (n.d.). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI.

- Zahran, E., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International.

- Invasive.Org. (n.d.). 2,4-D 7a.1 Synopsis 2,4-D is one of the oldest herbicides used in the United States. It was first developed during World War II. Invasive.Org.

- CDC. (n.d.). 2,4-Dichlorophenoxyacetic Acid. CDC.

- National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. NPIC.

- Andrade, F. D., et al. (2007). DEGRADATION OF 2,4-D HERBICIDE BY MICROORGANISMS ISOLATED FROM BRAZILIAN CONTAMINATED SOIL. SciELO.

- IPCS INCHEM. (n.d.). 4.10 2,4-D and its salts and esters (E). IPCS INCHEM.

- PubMed. (n.d.). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed.

- Jote, C. A. (2025). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Organic and Medicinal Chemistry International Journal.

- Agency for Toxic Substances and Disease Registry. (n.d.). 2,4-Dichlorophenoxyacetic Acid. ATSDR.

- ACS Omega. (2020). Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. ACS Publications.

- ASM Journals. (2025). Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production. Microbiology Spectrum.

- ACS Publications. (n.d.). Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. ACS Publications.

- PubMed Central. (n.d.). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. PMC.

- Frontiers. (n.d.). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers.

- IRIS. (1989). Environmental Health Criteria 84 2,4-Dichlorophenoxyacetic acid (2,4-D) - Environmental Aspects. IRIS.

- EPA. (n.d.). Environmental Chemistry Method for 2,4-D & Degradates Soil. EPA.

- 24d.info. (n.d.). 2,4-D Dissipation in Field Soils after Application of 2,4-D Dimethylamine Salt and 2,4-D 2-Ethylhexyl Ester. 24d.info.

- PubMed Central. (n.d.). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. PMC.

- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia.

- National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. NPIC.

- ACS Publications. (n.d.). Dynamics of 2,4-D esters in surface waters. Hydrolysis, photolysis, and vaporization. Environmental Science & Technology.

- WHO. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). WHO.

- PubMed Central. (n.d.). Biodegradation, sorption, and transport of 2,4-dichlorophenoxyacetic acid in saturated and unsaturated soils. PMC.

- ResearchGate. (n.d.). The adsorptive behaviour of acid and ester forms of 2,4-D on soils. ResearchGate.

- MDPI. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI.

- 24d.info. (n.d.). Review report for the active substance 2,4-D. 24d.info.

- Ovid. (n.d.). Quantification of 2,4-D on Solid-Phase Exposure Sampling Media by LC-MS-MS. Ovid.

- DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER.

- Crafts, A. S. (n.d.). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Weeds.

- US EPA. (n.d.). 2,4-D ethylhexyl ester Analysis of Risks to Endangered and Threatened Salmon and Steelhead. EPA.gov.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. invasive.org [invasive.org]

- 4. 24d.info [24d.info]

- 5. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 9. Biodegradation, sorption, and transport of 2,4-dichlorophenoxyacetic acid in saturated and unsaturated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. DSpace [iris.who.int]

- 17. 2,4-D Fact Sheet [npic.orst.edu]

- 18. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 19. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 20. ovid.com [ovid.com]

- 21. researchgate.net [researchgate.net]

- 22. deswater.com [deswater.com]

- 23. epa.gov [epa.gov]

isobutyl 2,4-dichlorophenoxyacetate role in plant growth regulation